N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide is a chemical compound with the molecular formula C5H11N3O3S It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a hydrazinecarboxamide moiety
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and the subsequent inward rectification of potassium ions .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cellular excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
The compound influences cell function by activating GIRK channels . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and activating GIRK channels . This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It has been noted that compounds with similar structures display improved metabolic stability over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazinecarboxamide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares a similar tetrahydrothiophene ring with a sulfone group but differs in the attached functional groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide derivatives: Various derivatives with modifications to the hydrazinecarboxamide moiety have been synthesized and studied for their unique properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-3-(1,1-dioxothiolan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O3S/c6-8-5(9)7-4-1-2-12(10,11)3-4/h4H,1-3,6H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEADRGFQUTXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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